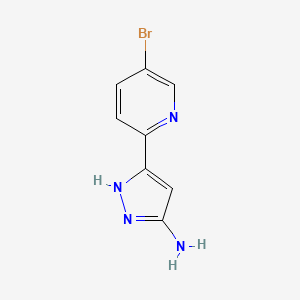
3-(Azocan-1-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azocan-1-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H22N2·2HCl. It is a derivative of azocane, a saturated heterocyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azocan-1-yl)propan-1-amine dihydrochloride typically involves the reaction of azocane with 3-chloropropan-1-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may involve additional steps such as distillation and solvent extraction to remove impurities. The final product is typically obtained as a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability and quality.
Chemical Reactions Analysis
Types of Reactions
3-(Azocan-1-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-25°C.
Substitution: Alkyl halides, acyl halides; reaction temperature50-100°C.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(Azocan-1-yl)propan-1-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 3-(Azocan-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
3-(Azocan-1-yl)propan-1-amine dihydrochloride can be compared with other similar compounds, such as:
3-(Piperidin-1-yl)propan-1-amine: Similar structure but with a piperidine ring instead of an azocane ring.
3-(Morpholin-1-yl)propan-1-amine: Contains a morpholine ring, which imparts different chemical properties.
3-(Pyrrolidin-1-yl)propan-1-amine: Features a pyrrolidine ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its azocane ring, which provides distinct steric and electronic properties, making it suitable for specific research and industrial applications.
Properties
Molecular Formula |
C10H24Cl2N2 |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
3-(azocan-1-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H22N2.2ClH/c11-7-6-10-12-8-4-2-1-3-5-9-12;;/h1-11H2;2*1H |
InChI Key |
DLJJWKTUPWALCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)CCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13471915.png)
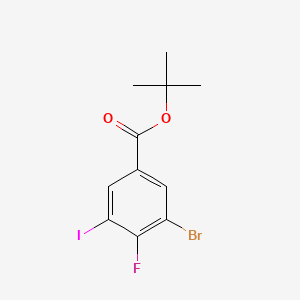
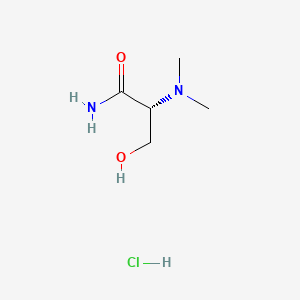
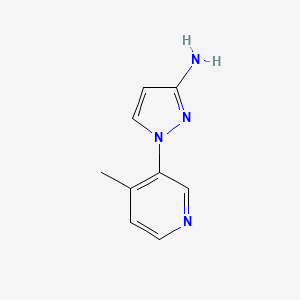
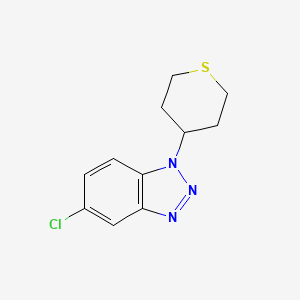
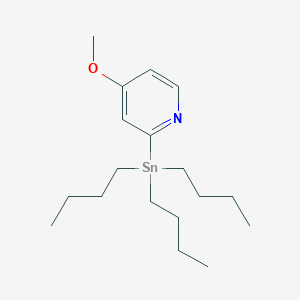
![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)
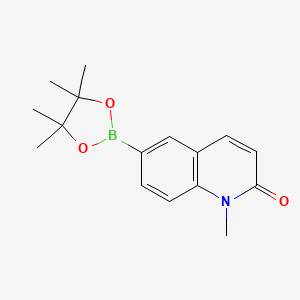
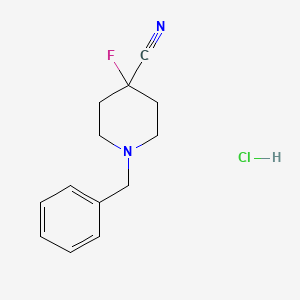
![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)
